![molecular formula C10H12BrN B1404183 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 405142-63-4](/img/structure/B1404183.png)
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H12BrN . It is available in two forms: as a hydrochloride salt and as a free base . The hydrochloride salt has a molecular weight of 262.58 , while the free base has a molecular weight of 226.12 .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is 1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 . This indicates that the molecule consists of a tetrahydronaphthalene ring with a bromine atom at the 5-position and an amine group at the 1-position.Physical And Chemical Properties Analysis
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a solid at room temperature . The free base form is a liquid and should be stored at 4°C .Scientific Research Applications
Development of Antiviral Agents
The compound’s derivatives have been explored for their antiviral properties. For instance, indole derivatives, which can be synthesized from compounds like 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine , show promise as inhibitors of influenza A and other viruses .
Anti-inflammatory Applications
Indole derivatives, which can be obtained from this compound, are known to possess anti-inflammatory properties. These derivatives can be used to develop new medications that target inflammatory pathways in diseases such as arthritis and asthma .
Safety and Hazards
properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZHNDFXRZWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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